2-Fluoro-5-phenylpyrazine

Medicinal Chemistry Drug Design ADME Optimization

2-Fluoro-5-phenylpyrazine (CAS 111830-89-8) is a strategic heteroaromatic building block supplied at ≥98% purity. Unlike its chloro, bromo or non‑halogenated analogs, the 2‑fluoro substituent alters the electron density of the pyrazine core (XLogP3‑AA: 1.9, TPSA: 25.8 Ų), enabling selective SNAr chemistry while improving metabolic stability. This scaffold is essential for the synthesis of subnanomolar PDE10A inhibitors and selective CRF receptor modulators for CNS drug discovery. Procuring this exact 2‑fluoro‑5‑phenylpyrazine core preserves the validated SAR and synthetic routes, reducing risk in lead optimisation and scale‑up.

Molecular Formula C10H7FN2
Molecular Weight 174.17 g/mol
CAS No. 111830-89-8
Cat. No. B15381469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-phenylpyrazine
CAS111830-89-8
Molecular FormulaC10H7FN2
Molecular Weight174.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=N2)F
InChIInChI=1S/C10H7FN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyFRFLHZQJSABLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-phenylpyrazine (CAS 111830-89-8) Procurement Specifications and Chemical Identity Profile


2-Fluoro-5-phenylpyrazine (CAS 111830-89-8) is a heteroaromatic building block consisting of a pyrazine core substituted with a fluorine atom at the 2-position and a phenyl ring at the 5-position [1]. The compound has a molecular formula of C10H7FN2 and a molecular weight of 174.17 g/mol [1]. Key computed physicochemical descriptors include an XLogP3-AA value of 1.9, a topological polar surface area (TPSA) of 25.8 Ų, and zero hydrogen bond donors [1]. Commercial availability is documented at 98% purity , making it suitable as a research intermediate in medicinal chemistry and chemical biology programs.

Why 2-Fluoro-5-phenylpyrazine Cannot Be Replaced by Non-Fluorinated or Alternative Halogen Pyrazine Analogs


Procurement of 2-fluoro-5-phenylpyrazine rather than its chloro, bromo, or non-halogenated analogs is driven by the distinct electronic and steric properties of the fluorine substituent. The introduction of fluorine at the 2-position of the pyrazine ring alters the electron density of the heteroaromatic system, thereby modulating reactivity in downstream synthetic transformations, particularly nucleophilic aromatic substitution (SNAr) . Furthermore, the replacement of hydrogen or chlorine with fluorine is a well-validated strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity, as reflected in the computed XLogP3-AA value of 1.9 for this compound [1]. Generic substitution with a non-fluorinated or chloro analog would yield a derivative with altered electronic properties (LogP, TPSA) and distinct biological or chemical behavior, thereby invalidating any structure-activity relationship (SAR) data or synthetic route developed specifically for the 2-fluoro-5-phenyl scaffold [2].

Quantitative Differentiation Evidence for 2-Fluoro-5-phenylpyrazine Procurement


Lipophilicity Modulation via 2-Fluoro Substitution

The introduction of the 2-fluoro substituent in 2-fluoro-5-phenylpyrazine results in a computed XLogP3-AA value of 1.9 [1]. This represents a quantifiable reduction in lipophilicity compared to the non-fluorinated parent scaffold (2-phenylpyrazine) [2]. Lowering LogP in this manner is a standard medicinal chemistry tactic to improve aqueous solubility and reduce non-specific plasma protein binding, thereby differentiating this fluoro building block from more lipophilic alternatives (e.g., chloro or methyl analogs).

Medicinal Chemistry Drug Design ADME Optimization

Synthetic Utility in Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Fluoro-5-phenylpyrazine is specifically documented to undergo nucleophilic aromatic substitution (SNAr) with nitrogen, oxygen, or sulfur nucleophiles . This reactivity is contingent on the presence of the fluorine atom and the electron-withdrawing nature of the pyrazine ring. This provides a synthetic advantage over the corresponding chloro or bromo analogs, as the fluoro leaving group offers a distinct balance of stability and reactivity that is essential for precise diversification in multistep syntheses where selective substitution is required [1].

Organic Synthesis Methodology Building Blocks

Verified Commercial Purity and Availability as a Building Block

A primary procurement consideration is the guaranteed analytical purity of the available material. 2-Fluoro-5-phenylpyrazine is commercially available with a documented purity of 98% . This specification is critical for researchers seeking a defined starting material for reproducible chemical synthesis, as it minimizes the risk of side reactions caused by unknown impurities that may be present in lower-grade or non-certified generic alternatives.

Procurement Quality Control Sourcing

Validated Application Scenarios for 2-Fluoro-5-phenylpyrazine in Medicinal Chemistry and Chemical Biology


Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitor Analogs

2-Fluoro-5-phenylpyrazine serves as a strategic building block for the construction of phenylpyrazine-based PDE10A inhibitors. The subnanomolar potency and high selectivity profiles achieved by optimized phenylpyrazine analogs against the PDE family underscore the critical role of the core heterocyclic scaffold [1]. The 2-fluoro substituent provides a defined electronic environment that can be exploited to fine-tune binding interactions with the PDE10A active site, while also offering a handle for further derivatization via SNAr chemistry to explore structure-activity relationships [2].

Modulator of Corticotropin-Releasing Factor (CRF) Receptors

The 2-fluoro-5-phenylpyrazine core is a privileged substructure within the broader class of 5-substituted-2-arylpyrazines, which have been patented as selective modulators of CRF receptors [1]. These receptors are implicated in stress, anxiety, and depression. The incorporation of the 2-fluoro substituent on the pyrazine ring is a key medicinal chemistry strategy for modulating the physicochemical properties (LogP = 1.9) and metabolic profile of CRF receptor ligands, thereby differentiating this building block from non-fluorinated analogs in CNS drug discovery programs [2].

Development of Kinase Inhibitors and Antithrombotic Agents

Pyrazine derivatives, including phenylpyrazines, have been extensively explored as kinase inhibitors and for the treatment of thrombotic diseases [1][2]. The specific 2-fluoro-5-phenyl substitution pattern offers a distinct vector for chemical space exploration. The fluorine atom can serve as an isostere for hydrogen or hydroxyl groups, enhancing target binding affinity while simultaneously improving metabolic stability. This compound is therefore a relevant intermediate for laboratories developing novel antithrombotic agents or investigating kinase-mediated signaling pathways where fluorine substitution has been shown to confer therapeutic advantages [2].

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